5-(2,3-DIFLUOROPHENYL)-2-METHOXYNICOTINIC ACID
Description
5-(2,3-Difluorophenyl)-2-Methoxynicotinic Acid is a fluorinated nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at position 2 and a 2,3-difluorophenyl moiety at position 3. This compound belongs to a class of molecules where fluorine substitution modulates electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
5-(2,3-difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c1-19-12-9(13(17)18)5-7(6-16-12)8-3-2-4-10(14)11(8)15/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZFAYCXAJWMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=C(C(=CC=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687350 | |
| Record name | 5-(2,3-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261779-60-5 | |
| Record name | 5-(2,3-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-difluorophenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, temperatures, and catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-2-methoxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(2,3-Difluorophenyl)-2-methoxynicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,3-difluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The 2,3-difluorophenyl group distinguishes this compound from structurally similar derivatives. Key comparisons include:
a) 5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid (CAS 1267011-08-4)
- Structural Differences :
- Single fluorine at phenyl position 2 (vs. 2,3-difluoro).
- Hydroxyl group at pyridine position 2 (vs. methoxy).
- Impact :
b) 5-(3-Fluoro-4-Methylphenyl)-2-Methoxynicotinic Acid (CAS 1261907-11-2)
- Structural Differences :
- Fluorine at phenyl position 3 and a methyl group at position 4 (vs. 2,3-difluoro).
- Fluorine position alters electronic distribution on the phenyl ring .
c) 5-(2-Fluoro-3-Methoxyphenyl)-6-Hydroxynicotinic Acid (CAS 1261957-61-2)
- Structural Differences :
- Methoxy group at phenyl position 3 (vs. fluorine at position 3).
- Hydroxyl group at pyridine position 6 (vs. methoxy at position 2).
- Hydroxyl at position 6 may engage in distinct intermolecular interactions .
d) 2-(Difluoromethyl)-5-Methoxynicotinic Acid (CAS 1256837-04-3)
- Structural Differences :
- Difluoromethyl group at pyridine position 2 (vs. methoxy).
- Impact: Difluoromethyl enhances electronegativity and metabolic stability compared to methoxy. Potential for increased resistance to oxidative degradation .
Molecular Properties and Pharmacokinetic Considerations
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-(2,3-Difluorophenyl)-2-Methoxynicotinic Acid | Not Provided | C₁₃H₁₀F₂NO₃ | 281.22 | 2-Methoxy, 5-(2,3-difluorophenyl) |
| 5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid | 1267011-08-4 | C₁₂H₈FNO₃ | 233.20 | 2-Hydroxy, 5-(2-fluorophenyl) |
| 5-(3-Fluoro-4-Methylphenyl)-2-Methoxynicotinic Acid | 1261907-11-2 | C₁₄H₁₂FNO₃ | 261.25 | 2-Methoxy, 5-(3-fluoro-4-methylphenyl) |
| 5-(2-Fluoro-3-Methoxyphenyl)-6-Hydroxynicotinic Acid | 1261957-61-2 | C₁₃H₁₀FNO₄ | 263.22 | 6-Hydroxy, 5-(2-fluoro-3-methoxyphenyl) |
| 2-(Difluoromethyl)-5-Methoxynicotinic Acid | 1256837-04-3 | C₈H₇F₂NO₃ | 203.14 | 2-Difluoromethyl, 5-methoxy |
Key Observations :
- Acid Dissociation (pKa) : Methoxy substitution at position 2 reduces acidity compared to hydroxyl-bearing analogues (e.g., CAS 1267011-08-4), affecting ionization state under physiological conditions.
- Metabolic Stability : Fluorine atoms at positions 2 and 3 on the phenyl ring may reduce cytochrome P450-mediated metabolism, as seen in related fluorinated pharmaceuticals .
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